molecular formula C19H23NO B11461035 Adamantanyl indolinyl ketone

Adamantanyl indolinyl ketone

Cat. No.: B11461035
M. Wt: 281.4 g/mol
InChI Key: PUOVTWNUSGOYMF-UHFFFAOYSA-N
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Description

Adamantanyl indolinyl ketone is a compound that combines the structural features of adamantane and indoline. Adamantane is a highly stable, diamondoid hydrocarbon known for its rigidity and thermal stability, while indoline is a bicyclic compound containing a benzene ring fused to a pyrrolidine ring. The combination of these two structures in a ketone form results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantanyl indolinyl ketone typically involves the reaction of an adamantane derivative with an indoline derivative under specific conditions. One common method is the Friedel-Crafts acylation, where an adamantane derivative reacts with an indoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Another method involves the use of palladium-catalyzed cross-coupling reactions. In this approach, an adamantane derivative with a suitable leaving group (e.g., bromine) reacts with an indoline derivative in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product separation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Adamantanyl indolinyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The adamantane or indoline moieties can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Secondary alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Adamantanyl indolinyl ketone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its stability and unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its thermal stability and rigidity.

Mechanism of Action

The mechanism of action of adamantanyl indolinyl ketone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s ability to cross cell membranes, while the indoline moiety can interact with specific molecular targets. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Indoline derivatives: Compounds like indomethacin, a nonsteroidal anti-inflammatory drug.

Uniqueness

Adamantanyl indolinyl ketone is unique due to the combination of the adamantane and indoline structures, which imparts both stability and bioactivity. This dual functionality makes it a valuable compound for various applications, particularly in drug development and materials science.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

1-adamantyl(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C19H23NO/c21-18(20-6-5-16-3-1-2-4-17(16)20)19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12H2

InChI Key

PUOVTWNUSGOYMF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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